molecular formula C25H23ClN2O B10928153 4-chloro-1-(4-methoxybenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-chloro-1-(4-methoxybenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10928153
M. Wt: 402.9 g/mol
InChI Key: HGUJPYCWNYYCHN-UHFFFAOYSA-N
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Description

4-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with chlorinated and methylated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 4-chloro-3,5-bis(3-methylphenyl)-1H-pyrazole with a suitable phenyl methyl ether derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods may also incorporate purification steps such as recrystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like Grignard reagents, organolithium compounds, or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-CHLORO-3,5-DIPHENYL-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER
  • 4-{[4-CHLORO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER
  • 4-{[4-CHLORO-3,5-BIS(2-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER

Uniqueness

4-{[4-CHLORO-3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]-3,5-bis(3-methylphenyl)pyrazole

InChI

InChI=1S/C25H23ClN2O/c1-17-6-4-8-20(14-17)24-23(26)25(21-9-5-7-18(2)15-21)28(27-24)16-19-10-12-22(29-3)13-11-19/h4-15H,16H2,1-3H3

InChI Key

HGUJPYCWNYYCHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC=CC(=C4)C)Cl

Origin of Product

United States

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